![molecular formula C10H13N3O B2868037 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile CAS No. 1550471-29-8](/img/structure/B2868037.png)

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

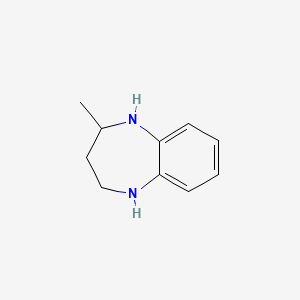

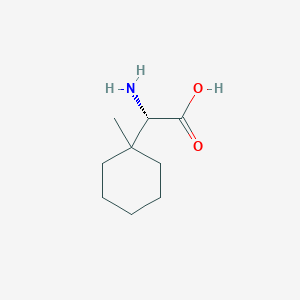

“5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C10H13N3O . It is related to “5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid dihydrochloride”, which has a CAS Number of 2460756-82-3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O3.2ClH/c1-12(2)5-6-15-8-3-4-9(10(13)14)11-7-8 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 191.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

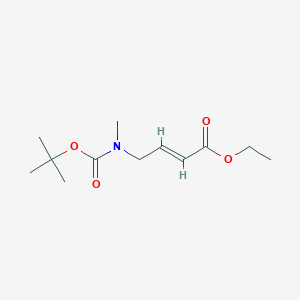

Synthesis of Heterocyclic Compounds

A notable application of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in scientific research is its role in the synthesis of novel heterocyclic compounds. For example, a series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives were prepared via the reaction of primary amines with 4-(2-(dimethylamino)vinyl)-2-oxo-2H-chromene-3-carbonitrile. This synthesis showcases the compound's utility in creating new molecules with potential biological activities. The method offers several advantages, including simple chemistry handling, mild reaction conditions, and an environmentally friendly synthesis pathway, highlighting its significance in green chemistry (Kibou et al., 2016).

Electrophilic Reaction Studies

Another research application involves studying the electrophilic reactions of heterocyclic compounds. For instance, the coupling of 5-dimethylaminomethylene-3-methyl-2-(pyridine-2-ylimino)-thiazolidin-4-one with various electrophiles under microwave irradiation versus conventional conditions demonstrates the compound's reactivity. Such studies contribute to our understanding of reaction mechanisms and conditions that can lead to more efficient synthesis processes for complex heterocyclic molecules (Al-Zaydi, 2010).

Advanced Material Development

In the field of materials science, this compound plays a role in the development of advanced materials. For example, its derivatives have been used in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This application underscores the compound's versatility and potential in creating materials with specific properties, such as high water permeability and unique polymorphic structures, which could have implications for filtration and separation technologies (Hassankiadeh et al., 2015).

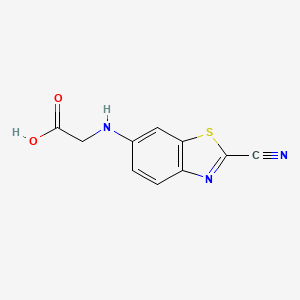

Analytical Chemistry Applications

The compound also finds application in analytical chemistry, as seen in studies exploring the accessibility of protonic sites in catalysts. For example, an FTIR study using 2,2-dimethylpropionitrile (a derivative) as a probe investigated the interaction with H-MOR samples, providing insights into the structure and function of catalytic sites. Such research is critical for the development of more effective and selective catalysts in chemical reactions (Bevilacqua et al., 2002).

Wirkmechanismus

The mechanism of action of “5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is not specified in the available resources. It’s important to note that the mechanism of action for a compound depends on its intended use, which could range from pharmaceutical applications to use in materials science .

Eigenschaften

IUPAC Name |

5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)12-8-10/h3-4,8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPMGIUOJRKCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CN=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)

![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)

![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)

![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)

![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)

![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)